molecular formula C18H21NO5 B14076642 (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B14076642
M. Wt: 331.4 g/mol
InChI Key: PUUPIWCEMKMRJF-UHFFFAOYSA-N
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Description

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a naphthyl group. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often involve the use of chiral catalysts and protecting groups to achieve the desired configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are often used.

    Substitution: Acidic conditions, such as treatment with TFA (Trifluoroacetic acid), are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl group.

Scientific Research Applications

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets. The presence of the hydroxyl and amine groups allows it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid: Lacks the Boc protecting group.

    (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(phenyl)propanoic acid: Has a phenyl group instead of a naphthyl group.

Uniqueness

The uniqueness of (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the Boc protecting group provides stability during synthetic processes, while the naphthyl group offers unique electronic and steric properties that can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-18(2,3)24-17(23)19-14(15(20)16(21)22)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15,20H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUPIWCEMKMRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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